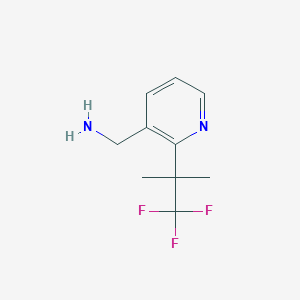
(2-(1,1,1-Trifluoro-2-methylpropan-2-yl)pyridin-3-yl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-(1,1,1-Trifluoro-2-methylpropan-2-yl)pyridin-3-yl)methanamine is a fluorinated organic compound that features a pyridine ring substituted with a trifluoromethyl group and a methanamine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-(1,1,1-Trifluoro-2-methylpropan-2-yl)pyridin-3-yl)methanamine typically involves multiple steps starting from commercially available precursors. One common synthetic route involves the following steps:
Formation of the pyridine ring: Starting with a suitable pyridine precursor, the trifluoromethyl group is introduced via a nucleophilic substitution reaction.
Introduction of the methanamine group: The methanamine group is then attached to the pyridine ring through a reductive amination reaction, using reagents such as sodium cyanoborohydride or hydrogen gas in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
(2-(1,1,1-Trifluoro-2-methylpropan-2-yl)pyridin-3-yl)methanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding pyridine N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially leading to the formation of reduced pyridine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides under appropriate conditions.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Reduced pyridine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(2-(1,1,1-Trifluoro-2-methylpropan-2-yl)pyridin-3-yl)methanamine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Materials Science: The compound is utilized in the development of advanced materials, including polymers and coatings with enhanced chemical resistance and thermal stability.
Industrial Chemistry: It serves as an intermediate in the production of agrochemicals, dyes, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of (2-(1,1,1-Trifluoro-2-methylpropan-2-yl)pyridin-3-yl)methanamine depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets such as enzymes, receptors, and ion channels. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to effectively modulate biological pathways .
Comparación Con Compuestos Similares
Similar Compounds
4-Methyl-2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridine: Similar structure but lacks the methanamine group.
2-(1,1,1-Trifluoro-2-methylpropan-2-yl)piperidine hydrochloride: Contains a piperidine ring instead of a pyridine ring.
Uniqueness
(2-(1,1,1-Trifluoro-2-methylpropan-2-yl)pyridin-3-yl)methanamine is unique due to the presence of both the trifluoromethyl and methanamine groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C10H13F3N2 |
|---|---|
Peso molecular |
218.22 g/mol |
Nombre IUPAC |
[2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridin-3-yl]methanamine |
InChI |
InChI=1S/C10H13F3N2/c1-9(2,10(11,12)13)8-7(6-14)4-3-5-15-8/h3-5H,6,14H2,1-2H3 |
Clave InChI |
AXMQBEBBJOOVHM-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C1=C(C=CC=N1)CN)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl (13S,17S)-13-[(1R,10S,12R)-10-carbamoyl-12-ethyl-10,11-dihydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraen-4-yl]-17-ethyl-17-hydroxy-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraene-13-carboxylate;sulfuric acid;hydrate](/img/structure/B14800255.png)
![5-Benzyl-4-methyl-2-[(trifluoroacetyl)amino]thiophene-3-carboxamide](/img/structure/B14800256.png)
![8-Bromo-N,N-diphenyldibenzo[b,d]furan-1-amine](/img/structure/B14800261.png)
![N-[(E)-(2-methyl-1H-indol-3-yl)methylidene]-2-nitroaniline](/img/structure/B14800262.png)
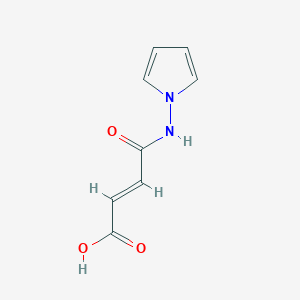
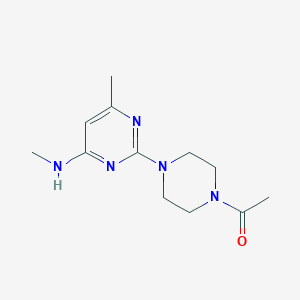
![5-[1,3]Dioxolan-2-YL-2-fluoro-benzoic acid](/img/structure/B14800283.png)
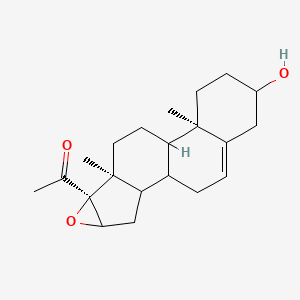
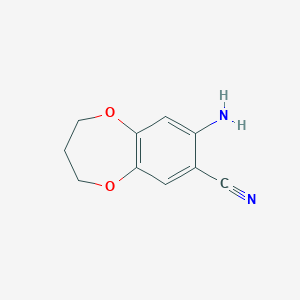

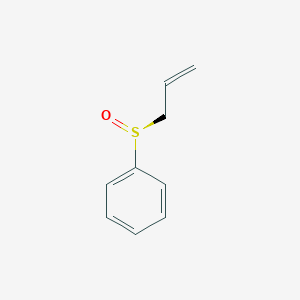
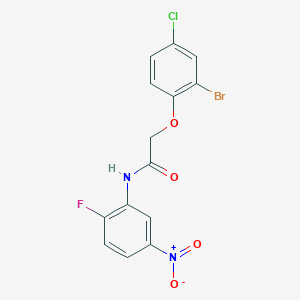
![[(2R,4aS,6aS,12aS,14aS)-10-benzoyloxy-7-hydroxy-2,4a,6a,9,9,12a,14a-heptamethyl-1,3,4,5,6,7,8,8a,10,11,12,13,14,14b-tetradecahydropicen-2-yl]methyl benzoate](/img/structure/B14800316.png)
![Methyl 2-[4-[4-(phenylcarbamoylamino)phenyl]benzoyl]cyclopentane-1-carboxylate](/img/structure/B14800320.png)
